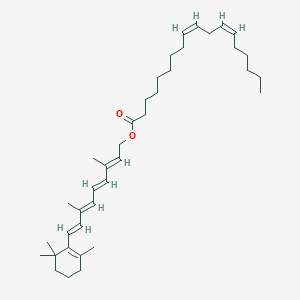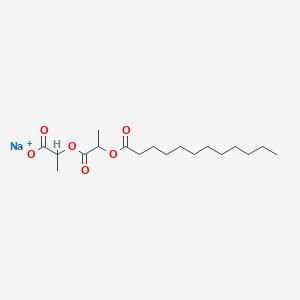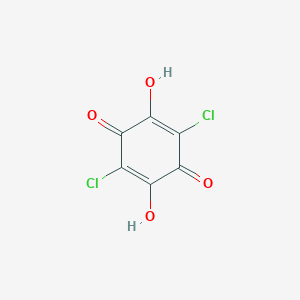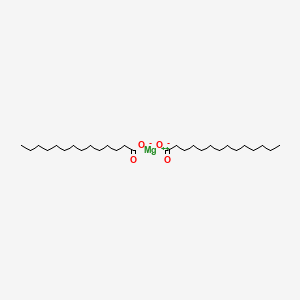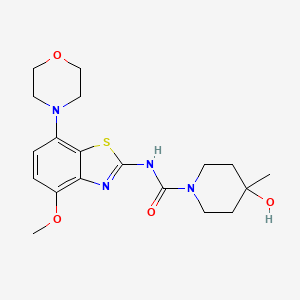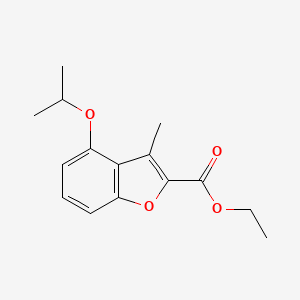
Ethyl4-isopropoxy-3-methylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate involves several steps. One common method includes the cyclization of appropriate substituted benzene rings . The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Biological Activities
Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate has been studied for its potential applications in several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 15.5 | Induces apoptosis via mitochondrial pathways |
| MCF-7 (breast cancer) | 20.3 | Arrests cell cycle at G1 phase |
| HCT116 (colon cancer) | 18.0 | Inhibits proliferation through metabolic pathway modulation |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential as an antibacterial and antifungal agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14.0 | 150 |
| Escherichia coli | 12.5 | 200 |
| Candida albicans | 11.0 | 250 |
Case Studies
Several studies have investigated the efficacy and mechanisms of Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate:
-
Study on Anticancer Effects :
- A recent study evaluated the compound's effects on HepG2 liver cancer cells, showing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Results indicated an IC50 value of 15.5 µM, comparable to established chemotherapeutics.
-
Antimicrobial Efficacy Study :
- In vitro tests assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- The compound exhibited an inhibition zone of up to 14 mm against Staphylococcus aureus, indicating strong antibacterial potential.
Mechanism of Action
The mechanism of action of Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interfere with various biological processes, such as inhibiting enzymes or disrupting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives. Similar compounds include Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate and other substituted benzofurans . These compounds share similar structures but may differ in their biological activities and chemical properties. The uniqueness of Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate lies in its specific substituents, which can influence its reactivity and biological effects .
Biological Activity
Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Benzofuran derivatives, including ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate, have been studied for their ability to interact with various biological targets, including enzymes and receptors. Specific studies have indicated that these compounds can act as inhibitors of the Bromo and Extra Terminal (BET) domain proteins, which are involved in regulating gene expression related to inflammation and cancer progression.
Therapeutic Potentials
- Anti-inflammatory Activity : Research indicates that benzofuran derivatives may exhibit anti-inflammatory properties by modulating chemotaxis and cytokine production. For instance, derivatives have been shown to inhibit CCL20-induced chemotaxis, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : A series of benzofuran-2-carboxylate compounds demonstrated broad-spectrum antimicrobial activity against various pathogens. Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate may share similar properties, warranting further investigation into its efficacy against bacterial and fungal infections .
- Anticancer Potential : The ability of benzofuran derivatives to inhibit BET proteins links them to anticancer activity. By disrupting the interaction between BET proteins and acetylated lysines on histones, these compounds may reduce tumor growth and metastasis .
Case Study: Inhibition of BET Proteins
A study focused on a series of benzofuran derivatives highlighted the compound's selectivity for the second bromodomain of BET proteins. In vitro assays revealed that certain derivatives exhibited a pIC50 value greater than 7.5, indicating potent inhibition .
Table 1: Biological Activity of Benzofuran Derivatives
| Compound Name | Target Protein | pIC50 Value | Selectivity Ratio (BD2/BD1) |
|---|---|---|---|
| Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate | BET Bromodomain (BD2) | >7.5 | 1000-fold |
| GSK852 | BET Bromodomain (BD2) | >7.8 | 1000-fold |
| Other Benzofuran Derivative | Various | >7.0 | Variable |
Research Findings on Antimicrobial Activity
A recent evaluation of benzofuran-2-carboxylate derivatives demonstrated significant antifungal activity against common strains such as Candida albicans and Aspergillus niger. The study employed disk diffusion methods to assess efficacy, showing promising results that warrant further exploration for therapeutic applications in infectious diseases .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 3-methyl-4-propan-2-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-5-17-15(16)14-10(4)13-11(18-9(2)3)7-6-8-12(13)19-14/h6-9H,5H2,1-4H3 |
InChI Key |
GYZMRJFFPIMPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


